molecular formula C11H16ClNO B1374157 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1343709-15-8

1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B1374157
CAS No.: 1343709-15-8
M. Wt: 213.7 g/mol
InChI Key: OXNIHAKSCSSGRF-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro group and an isopropoxy group attached to a phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-isopropoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylamine side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 1-(2-isopropoxyphenyl)-ethylamine.

    Substitution: Formation of 1-(2-hydroxy-4-isopropoxyphenyl)-ethylamine or 1-(2-amino-4-isopropoxyphenyl)-ethylamine.

Scientific Research Applications

1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethylamine side chain can also play a role in its activity by interacting with amino acid residues in the target proteins.

Comparison with Similar Compounds

    1-(2-Chloro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-(2-Chloro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1-(2-Chloro-4-propoxyphenyl)-ethylamine: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Biological Activity

Overview

1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound classified as a phenylamine. Its structure includes a chloro group and an isopropoxy group attached to a phenyl ring, along with an ethylamine side chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine
  • CAS Number : 1343709-15-8
  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 217.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the chloro and isopropoxy groups enhances its binding affinity to these targets, which may include enzymes and receptors involved in various biological pathways. The ethylamine side chain contributes to its activity by facilitating interactions with amino acid residues in target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • A study evaluated the antichlamydial activity of structurally related compounds, revealing that modifications in substituents significantly influenced their efficacy against Chlamydia trachomatis. The findings suggested that electron-withdrawing groups enhanced biological activity, indicating a potential pathway for developing new antimicrobial agents .
  • In another investigation, researchers focused on the synthesis and biological evaluation of phenylamine derivatives, including those with similar structural motifs to this compound. These studies highlighted moderate antibacterial activity against Haemophilus influenzae and Neisseria meningitidis, suggesting that such compounds could serve as scaffolds for further drug development .
  • Toxicity assessments conducted on various derivatives indicated selective toxicity profiles, where certain compounds demonstrated minimal cytotoxic effects on human cell lines while retaining antimicrobial efficacy . This selectivity is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-Chloro-4-methoxyphenyl)-ethylamineStructureModerate antibacterial activity
1-(2-Chloro-4-isopropoxyphenyl)-ethylamineStructureEnhanced binding affinity to receptors
1-(2-Chloro-4-propoxyphenyl)-ethylamineStructureLower activity compared to isopropoxy derivative

Properties

IUPAC Name

1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIHAKSCSSGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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